molecular formula C13H8BrClN2S B7790131 N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine

N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine

Cat. No.: B7790131
M. Wt: 339.64 g/mol
InChI Key: UKIBAICNXIBJFE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a chlorine atom at the 6th position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine typically involves the condensation of 4-bromoaniline with 6-chloro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it binds to estrogen receptors, inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. Its combination of bromophenyl and chloro groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(4-bromophenyl)-6-chloro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIBAICNXIBJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Solid 4-Bromoaniline (1.00 g, 5.81 mmol) and 2,6-dichlorobenzothiazole (1.18 g, 5.81 mmol) were heated at 140° C. for 3 days in a flask equipped with an air condenser (fusion occurred within a few minutes to give a clear liquid which solidified over the course of 3 days). The reaction mixture was allowed to cooled to ambient temperature to give N-(4-bromophenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)amine (1.97 g, 5.81 mmol): RP-HPLC (25 to 100% acetonitrile in 0.1 M aqueous ammonium acetate over 10 min at 1 mL/min using a 5μ Hypersil HS C18, 250×4.6 mm column) Rt 14.65 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dichlorobenzothiazole (2.52 g, 12.3 mmol) and 4-bromoaniline (2.12 g, 12.2 mmol) in EtOH (15 mL) was added 4 N HCl in dioxane (0.2 mL, 0.8 mmol). The reaction mixture was stirred at 140° C. in a microwave reactor for 1 h. After cooling to room temperature, the resulting suspension was filtered. The collected solid was washed with MeOH (10 mL), and dried in a 50° C. vacuum oven for 16 h to afford 3.28 g (80%) of the title compound as a white solid. HPLC/MS (method C): retention time=4.24 min, [M+H]+=339.0.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichlorobenzothiazole (0.71 g, 3.5 mmol) and 4-bromoaniline (0.61 g, 3.5 mmol) in n-butanol (6 mL) was heated at 60-70° C. under nitrogen to obtain a solution, to which 4 M HCl in dioxane (0.43 mL, 1.73 mmol) was then slowly added dropwise. The reaction mixture was then heated at 90° C. for 18 h. Upon cooling to rt, the reaction mixture was concentrated under reduced pressure. The resulting solid was triturated with ethanol and collected by filtration. This yielded 1.09 g (93%) of the title compound. LC/MS m/z 339 (MH+); retention time 3.98 min. 1H NMR (CD3OD) δ 7.31 (d, 1H), 7.42-7.58 (m, 5H), 7.61 (d, 1H).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Two

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